12-PAHSA-d31
Description
Properties
Molecular Formula |
C34H35D31O4 |
|---|---|
Molecular Weight |
570.1 |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,20D2,23D2,27D2,31D2 |
InChI Key |
XXHBLSWAKHZVLN-REGKZSQLSA-N |
SMILES |
OC(CCCCCCCCCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCC)=O |
Synonyms |
12-[(1-oxohexadecyl)oxy]-octadecanoic-2,2/',3,3/',4,4/',5,5/',6,6/',7,7/',8,8/',9,9/',10,10/',11,11/',12,12/',13,13/',14,14/',15,15/',16,16,16-d31 acid |
Origin of Product |
United States |
Biological Functions and Molecular Mechanisms of Action of Pahsas
Metabolic Regulation and Insulin (B600854) Sensitivity
PAHSAs play a crucial role in regulating glucose and lipid metabolism, contributing to enhanced insulin sensitivity. nih.govpnas.orgresearchgate.net Studies in insulin-resistant mouse models have shown that administration of PAHSAs can lower blood glucose levels, improve glucose tolerance, and enhance insulin sensitivity. nih.govnih.govpnas.orgresearchgate.net
Impact on Hepatic Glucose Production (HGP) and Gluconeogenesis
Research indicates that PAHSAs can enhance insulin action on hepatic glucose production (EGP), a key process contributing to blood glucose levels. pnas.orgresearchgate.net Both acute and chronic PAHSA treatment have been shown to augment the ability of insulin to suppress EGP in mouse models. researchgate.net This effect may involve direct actions on the liver, as PAHSAs have been observed to inhibit basal and glucagon-stimulated EGP in isolated hepatocytes through a cAMP-dependent pathway involving Gαi protein-coupled receptors. researchgate.netnih.gov Additionally, PAHSAs may indirectly influence HGP by suppressing lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver. researchgate.net
Enhancement of Insulin-Stimulated Glucose Uptake and Translocation
PAHSAs have been demonstrated to enhance insulin-stimulated glucose uptake in various tissues, including adipocytes and glycolytic muscle. nih.govresearchgate.netnih.gov In adipocytes, PAHSAs signal through GPR120 to enhance insulin-stimulated glucose uptake. nih.gov Studies have shown that PAHSA treatment can increase the phosphorylation of key signaling proteins like IRS1 and Akt, which are correlated with increased glucose uptake. nih.gov Furthermore, PAHSAs have been shown to enhance GLUT4 translocation in adipocytes, leading to increased glucose uptake. nih.govdiabetesjournals.org
Modulation of Pancreatic Beta Cell Function and Viability
PAHSAs have protective effects on pancreatic beta cells, which are crucial for insulin production and glucose homeostasis. nih.govjci.orgpnas.orgnih.gov They can augment glucose-stimulated insulin secretion from human islets and restore normal pulsatility of insulin secretion in islets from individuals with type 2 diabetes. nih.govnih.govpnas.orgnih.gov PAHSAs also promote beta cell survival and attenuate cytokine-induced apoptotic and necrotic beta cell death. nih.govjci.orgnih.govresearchgate.net This protective effect appears to involve a reduction in endoplasmic reticulum (ER) stress and the inhibition of MAPK signaling pathways. nih.govjci.org PAHSAs have been shown to prevent and reverse the initiation of stress-induced beta cell senescence by downregulating p53 through the induction of negative regulators like Mdm2. pnas.org
Table 1: Effects of PAHSAs on Pancreatic Beta Cell Viability
| Treatment Condition (MIN6 cells) | Beta Cell Viability (% of DMSO control) | Reference |
| DMSO control | 100 | jci.org |
| IL-1β (10 ng/mL) | Significantly reduced | jci.org |
| Cytomix (TNF-α + IL-1β + IFN-γ; 10 ng/mL each) | Significantly reduced | jci.org |
| IL-1β + 5-PAHSA (5 μM) | Increased compared to IL-1β alone | jci.org |
| IL-1β + 9-PAHSA (5 μM) | Increased compared to IL-1β alone | jci.org |
| Cytomix + 5-PAHSA (5 μM) | Increased compared to Cytomix alone | jci.org |
| Cytomix + 9-PAHSA (5 μM) | Increased compared to Cytomix alone | jci.org |
*Note: Data is representative and based on findings from MTT assay. jci.org
Signaling through G Protein-Coupled Receptors (GPCRs), including GPR40, GPR43, and GPR120
Several of the metabolic effects of PAHSAs are mediated through their interaction with G protein-coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4). nih.govpnas.orgresearchgate.netoup.comresearchgate.net GPR40 is primarily expressed in pancreatic beta cells and is known to enhance glucose-stimulated insulin secretion. pnas.orgresearchgate.netoup.com PAHSAs, including 5-PAHSA and 9-PAHSA, have been shown to augment glucose-stimulated insulin secretion through GPR40 in insulin-resistant mice and human islets. pnas.orgresearchgate.netoup.com GPR120 is expressed in various tissues, including adipocytes and macrophages, and is involved in mediating insulin sensitization and anti-inflammatory effects. nih.govresearchgate.netoup.com 9-PAHSA, and possibly 5-PAHSA, are suggested to exert effects through GPR120, enhancing glucose uptake in adipocytes and contributing to anti-inflammatory responses. nih.govresearchgate.netoup.comresearchgate.net Activation of GPR120 by PAHSAs can enhance insulin-stimulated glucose transport mediated by GLUT4 translocation. researchgate.net While GPR40 and GPR120 are implicated in PAHSA signaling, the role of GPR43 (also known as FFAR2) in mediating PAHSA effects is less established in the reviewed literature, with GPR43 primarily recognized as a receptor for short-chain fatty acids like butyrate. guidetopharmacology.orgwikipedia.orgub.ac.id Some studies on beta cell function have suggested that PAHSA effects may be mediated in part by the GLP-1 receptor rather than GPR40. nih.govresearchgate.net This highlights the complexity of PAHSA signaling and potential involvement of multiple pathways.
Anti-inflammatory and Immunomodulatory Properties
In addition to their metabolic benefits, PAHSAs possess significant anti-inflammatory and immunomodulatory properties. nih.govnih.govpnas.orgresearchgate.netfrontiersin.org These effects contribute to the amelioration of inflammation associated with metabolic disorders.
Attenuation of Adipose Tissue Inflammation
Adipose tissue inflammation is a key feature of obesity and insulin resistance. nih.govnih.gov PAHSAs have been shown to reduce adipose tissue inflammation in various mouse models. nih.govnih.govpnas.orgfrontiersin.org This involves reducing the infiltration of immune cells and decreasing the production of pro-inflammatory cytokines. nih.govfrontiersin.org For instance, treatment with PAHSAs has been reported to reduce the percentage of adipose tissue macrophages expressing TNFα and IL-1β in high-fat diet-fed mice. frontiersin.org The anti-inflammatory effects of PAHSAs in adipose tissue may be mediated, in part, through the activation of GPR120. researchgate.netfrontiersin.org
Regulation of Immune Cell Activation and Migration
PAHSAs have been shown to modulate immune function. Studies in mouse models of type 1 diabetes have indicated that PAHSA treatment can attenuate immune responses, reducing immune cell infiltration and modulating T-cell activation. frontiersin.org Specifically, PAHSAs have been reported to decrease T and B cell infiltration and CD4+ and CD8+ T-cell activation, while increasing regulatory T cell (Treg) activation. frontiersin.orgfrontiersin.org These effects suggest a role for PAHSAs in influencing the activation state and migratory patterns of various immune cell subsets.
Interactions with Chemokine Receptors (e.g., CCR6, CCR7, CXCR4, CXCR5)
Recent research has explored the potential interactions of PAHSAs with G protein-coupled receptors (GPCRs), including chemokine receptors. A study screening 9-PAHSA against a panel of GPCRs revealed that 9-PAHSA exhibits antagonist activity on several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, at micromolar concentrations. escholarship.orgmdpi.com
The half-maximal inhibitory concentration (IC50) values observed for 9-PAHSA against these receptors are presented in the table below. escholarship.org
| Chemokine Receptor | IC50 (µM) |
| CCR6 | 1.7 |
| CCR7 | 3.2 |
| CXCR4 | 3.9 |
| CXCR5 | 19 |
These findings suggest that PAHSAs, such as 9-PAHSA, may exert some of their immunomodulatory effects through antagonism of these specific chemokine receptors. escholarship.orgmdpi.com CCR6 is expressed on various immune cells, including memory T-cells, dendritic cells, and Th17 cells. escholarship.orgcambridge.org CCR7 plays a crucial role in the trafficking of T and B lymphocytes and dendritic cells to secondary lymphoid organs. escholarship.orgmdpi.complos.org CXCR4 is widely expressed on hematopoietic cells and is involved in immune responses and cell trafficking. escholarship.orgahajournals.orgnih.govahajournals.orgnih.govnih.gov CXCR5 is primarily expressed on B cells and follicular B cell helper T cells and is important for their migration to B cell follicles. ahajournals.org The antagonistic activity of PAHSAs on these receptors could influence immune cell migration and localization, contributing to their observed anti-inflammatory properties. escholarship.orgmdpi.com
Cellular Stress Responses and Organ Protection
PAHSAs have demonstrated protective effects against cellular stress and have been implicated in safeguarding organ function, particularly in the context of metabolic disorders.
Mitigation of Endoplasmic Reticulum (ER) Stress
Studies have indicated that PAHSAs can help mitigate endoplasmic reticulum (ER) stress. In the context of pancreatic beta cells, PAHSA treatment has been shown to reduce ER stress induced by inflammatory cytokines. frontiersin.org This protective effect on ER homeostasis contributes to improved beta cell viability and function under stressful conditions. frontiersin.org
Regulation of Cellular Senescence and Apoptosis Pathways (e.g., Mdm2/p53)
PAHSAs have been found to reduce cellular senescence and protect cells from metabolic stress, in part through the regulation of the Mdm2/p53 pathway. mdpi.com Mdm2 is a protein that decreases the stability of p53, a tumor suppressor protein that can induce cell death or promote cellular senescence. mdpi.com PAHSAs have been shown to increase Mdm2 expression, leading to the suppression of p53 in pancreatic islets. mdpi.com This modulation of the Mdm2-p53 axis by PAHSAs appears to be a mechanism by which they prevent and reverse the early stages of metabolic stress-induced senescence in pancreatic beta cells. mdpi.com Furthermore, PAHSAs have been observed to enhance the expression of protective genes, including those involved in DNA repair and glutathione (B108866) metabolism, which further contributes to their protective effects against cellular stress and the initiation of senescence. mdpi.com
Promotion of Autophagic Flux and its Role in Cardiovascular Health
PAHSAs have been shown to promote autophagy. mdpi.com Autophagy is a cellular process critical for the degradation and recycling of damaged organelles and protein aggregates, playing a vital role in maintaining cellular health and function. The promotion of autophagic flux by PAHSAs can contribute to cellular homeostasis and may have implications for cardiovascular health by supporting cellular resilience and the removal of detrimental cellular components.
Inter-Organ Communication and Systemic Metabolic Effects
PAHSAs play a role in inter-organ communication, contributing to systemic metabolic regulation. They are found in various tissues, including adipose tissue and serum, and their levels are associated with insulin sensitivity. researchgate.netresearchgate.net PAHSAs have been shown to enhance hepatic and systemic insulin sensitivity through both direct and indirect mechanisms involving communication between adipose tissue and the liver. cambridge.org They can inhibit lipolysis in adipose tissue and enhance insulin's action to suppress lipolysis. cambridge.org This reduction in free fatty acid release from adipose tissue can positively impact hepatic insulin sensitivity. cambridge.org Additionally, PAHSAs may have direct effects on the liver, inhibiting glucose production. cambridge.org These inter-organ effects highlight the role of PAHSAs in coordinating metabolic processes across different tissues to maintain systemic energy homeostasis and improve insulin sensitivity. researchgate.netcambridge.org
Adipose-Liver Axis in Metabolic Homeostasis
The adipose tissue and liver maintain a critical inter-organ communication axis that is essential for systemic metabolic homeostasis. diabetesjournals.orgscivisionpub.com Dysregulation of this axis contributes significantly to the development of metabolic disorders like insulin resistance and non-alcoholic fatty liver disease (NAFLD). scivisionpub.comnih.gov PAHSAs, being abundant in adipose tissue and influencing hepatic function, play a role in this intricate interplay. researchgate.netnih.govdiabetesjournals.orgcaymanchem.com
Research indicates that PAHSAs can influence the adipose-liver axis through both direct and indirect mechanisms. researchgate.netnih.govnih.gov In adipose tissue, PAHSAs have been shown to directly inhibit lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol (B35011). researchgate.netnih.govnih.gov By suppressing lipolysis, PAHSAs can reduce the flux of free fatty acids and glycerol from adipose tissue to the liver. nih.govnih.gov Reduced delivery of glycerol, a key substrate for gluconeogenesis, can indirectly contribute to the attenuation of hepatic glucose production. nih.gov
Furthermore, PAHSAs may also exert direct effects on the liver. Studies have demonstrated that PAHSAs can directly inhibit basal and glucagon-stimulated endogenous glucose production in isolated hepatocytes. researchgate.netnih.gov This hepatic action appears to involve a cAMP-dependent pathway mediated by Gαi protein-coupled receptors. nih.gov The combined effect of reduced substrate delivery from adipose tissue and direct inhibition of hepatic glucose production underscores the multifaceted impact of PAHSAs on liver function within the adipose-liver axis. researchgate.netnih.govnih.gov
Influence of Gut Microbiota on PAHSA-Mediated Effects
The gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in modulating host metabolism and can influence the effects of dietary components and endogenous molecules. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu Recent research highlights the critical influence of the gut microbiota on the beneficial metabolic effects of PAHSAs, particularly in the context of diet-induced obesity. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu
Studies in germ-free mice and through fecal microbiota transplantation experiments have provided compelling evidence for the gut microbiota's involvement. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu For instance, the insulin-sensitizing effects of PAHSA treatment observed in conventional mice fed a high-fat diet were lost in germ-free mice on the same diet. researchgate.netpnas.orgnih.govgwu.edu However, transferring feces from PAHSA-treated conventional mice to high-fat diet-fed germ-free mice restored insulin sensitivity. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu This indicates that the gut microbiota is necessary for, and can transmit, some of the beneficial metabolic effects of PAHSAs in this context. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu
Further analyses have explored the specific microbial species and metabolites that may be involved. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.org PAHSA treatment has been shown to alter the composition of the gut microbiota and the levels of certain cecal lipid metabolites. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.org Specific gut commensals, such as Bacteroides thetaiotaomicron, have been identified as correlating with certain lipid species and with improved insulin sensitivity in PAHSA-treated mice. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu Supplementation with Bacteroides thetaiotaomicron in diet-induced obese female mice has been shown to improve glucose tolerance and reduce adiposity, mimicking some of the effects of PAHSA treatment. researchgate.netpnas.orgnih.govbiorxiv.orggwu.edu These findings suggest that PAHSAs may exert some of their metabolic benefits by modulating the gut microbial community and the production of specific metabolites. researchgate.netpnas.orgnih.govbiorxiv.orgbiorxiv.orggwu.edu
Advanced Analytical Methodologies and Research Applications of 12 Pahsa D31
Quantitative Analysis of PAHSAs in Biological Matrices
Quantitative analysis of PAHSAs in biological samples such as tissues, plasma, and serum presents challenges due to matrix complexity and the need for high sensitivity and selectivity. Mass spectrometry coupled with chromatographic separation techniques has become the gold standard for such analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique widely used in bioanalysis for the determination of various compounds, including fatty acids, offering high selectivity and sensitivity. While GC is often preferred for volatile or semi-volatile compounds, derivatization is typically required for less volatile lipids like PAHSAs to make them amenable to GC analysis. GC-MS systems are often favored over other GC detectors for quantitative analysis due to minimized interference from coeluting compounds. Studies on the quantification of fatty acids in biological systems have successfully employed robust GC-MS methods. GC-MS has also been applied to the analysis of other lipid classes and related compounds in biological tissues. The use of internal standards is a common practice in GC-MS for accurate quantification, helping to correct for variations during sample preparation and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS, particularly LC-MS/MS, is a predominant analytical method for quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. It is well-suited for the analysis of a wide range of lipids, including FAHFAs like PAHSAs. Various LC-MS methods, including those involving derivatization to enhance ionization efficiency and reduce matrix effects, have been developed for the determination of fatty acids and FAHFAs in biological samples. High-throughput quantitative lipidomics analysis of non-esterified fatty acids in plasma has been achieved using LC coupled to high-resolution mass spectrometry (LC-HRMS). LC-MS/MS allows for detailed characterization of lipid species through fragmentation patterns, which is pivotal in lipidomics. Specific LC-MS based workflows have been developed for the extraction and analysis of FAHFAs from human and mouse tissues and sera.
Multi-dimensional Mass Spectrometry-Based Shotgun Lipidomics for Comprehensive Profiling
Shotgun lipidomics, a mass spectrometry-based approach, allows for the rapid and comprehensive analysis of lipids in biological extracts, often without prior chromatographic separation caymanchem.com. Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) is a powerful technique for class-targeted lipid analysis, and it has been applied to study various lipid classes, including FAHFAs, in biological tissues caymanchem.com. This approach enables the analysis of a large number of lipids simultaneously, providing a broad overview of the lipid profile. While direct infusion shotgun lipidomics can be affected by ion suppression from complex matrices, leading to potential disadvantages for low abundant species, it remains a valuable tool for high-throughput analysis caymanchem.com. Studies utilizing shotgun lipidomics have revealed altered profiles of lipids, including FAHFAs, in various biological contexts.
Application of 12-PAHSA-d31 as an Internal Standard
This compound is specifically designed for use as an internal standard in the quantification of 12-PAHSA by GC- or LC-mass spectrometry nih.gov. Its application is based on the principles of isotope dilution mass spectrometry, which is a widely accepted method for achieving precise and accurate quantification in complex matrices.
Principles of Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that involves adding a known amount of an isotopically labeled analog of the analyte (the internal standard) to the sample before extraction and analysis. The isotopically labeled internal standard, such as this compound, behaves chemically and physically very similarly to the endogenous analyte (12-PAHSA) throughout the sample preparation and analysis process. By monitoring the ratio of the signal of the endogenous analyte to that of the internal standard, variations introduced during sample processing, such as incomplete extraction, matrix effects, and fluctuations in instrument response, can be compensated for. This normalization significantly enhances the accuracy and reproducibility of the quantitative measurements. IDMS is particularly valuable for quantifying low-abundance lipids in complex biological samples.
Methodological Considerations for Deuterated Standards in Lipidomic Assays (e.g., Retention Time Alignment, Matrix Effects)
The use of deuterated standards like this compound in lipidomic assays requires careful methodological considerations to ensure accurate quantification.
Retention Time Alignment: While isotopically labeled standards are expected to behave similarly to their endogenous counterparts, small differences in retention time can sometimes be observed, particularly in chromatographic separations. These shifts are typically minor but need to be accounted for during data processing and peak integration. Aligning samples based on the retention time of the internal standard, such as this compound, can help ensure consistency across a batch of samples. Matching retention time and fragmentation patterns of the internal standard with the analyte also aids in unambiguous identification and quantification.
Matrix Effects: Matrix effects, caused by coeluting compounds from the biological sample that can suppress or enhance the ionization efficiency of the analyte and internal standard, are a significant concern in quantitative LC-MS analysis. Deuterated internal standards are crucial for assessing and correcting for matrix effects. By comparing the signal response of the internal standard in the matrix extract to its response in a neat solution, the extent of matrix effect can be determined. Since the internal standard and analyte are chemically similar, they are expected to experience similar matrix effects, allowing the ratio of their signals to provide a corrected measure of the analyte concentration. Sample preparation techniques aimed at minimizing matrix components, such as efficient extraction and cleanup, are often employed in conjunction with the use of internal standards.
Other Considerations: Deuterated standards may exhibit potential for isotope instability or exchange, although this is less common at non-exchangeable positions. However, it is prudent to perform stability testing of the standard under the proposed storage and experimental conditions. Optimizing the quantity of internal standard added is also important to ensure its signal is within a suitable range relative to the endogenous analyte for accurate quantification.
The application of this compound as an internal standard in conjunction with advanced GC-MS and LC-MS techniques, including shotgun lipidomics approaches, is fundamental for the reliable and accurate quantification of 12-PAHSA and related lipids in complex biological matrices, facilitating crucial research into their biological functions.
Use of Deuterium (B1214612) Labeling for Investigating Metabolic Flux and Turnover
Deuterium labeling, as exemplified by compounds like this compound, is a well-established and powerful technique for tracing the metabolic fate and determining the turnover rates of lipids and other molecules in biological systems. Stable isotope tracers, such as those incorporating deuterium, are considered a gold standard for studying lipid metabolism in both human and animal studies due to their safety and ability to provide quantitative measures in vivo. bioscientifica.comresearchgate.net
The incorporation of deuterium from labeled precursors, such as deuterated water (2H2O) or specifically labeled fatty acids, into complex lipids like PAHSAs allows researchers to track their synthesis, degradation, and interconversion through various metabolic pathways. By measuring the enrichment of deuterium in this compound over time using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the rates of metabolic processes involving this lipid can be determined. bioscientifica.comresearchgate.net
Deuterium metabolic imaging (DMI) represents an emerging non-invasive technique that leverages deuterated tracers to visualize and quantify metabolic pathways in living organisms, offering spatial information on metabolic flux. nih.gov The use of highly deuterated compounds like this compound enhances the signal-to-noise ratio in mass spectrometry-based analyses, improving the sensitivity and accuracy of metabolic flux measurements. Research has also employed deuterium-labeled fatty acids to study their uptake and turnover within intracellular lipid droplets. cardiff.ac.uk
Stereochemical Analysis of PAHSA Isomers
Research on other PAHSA isomers, such as 9-PAHSA, has highlighted the importance of considering stereochemistry. These studies have shown that the biological activities and metabolic processing of PAHSA isomers can be stereospecific. nih.govnih.govacs.org For example, enzymes involved in the biosynthesis and degradation of PAHSAs may exhibit selectivity towards one enantiomer over the other. Carboxyl ester lipase (B570770) (CEL), an enzyme that degrades PAHSAs, has been shown to selectively hydrolyze the S-isomer of 9-PAHSA. nih.govnih.govacs.orgresearchgate.net Furthermore, the stereochemistry of 9-PAHSA has been linked to differential effects on insulin (B600854) secretion and glucose uptake. researchgate.net
Enantioselective Synthesis and Chromatographic Separation (e.g., R- and S-isomers)
To investigate the specific biological roles of individual PAHSA stereoisomers, access to enantiopure compounds is essential. Enantioselective synthesis methods have been developed to produce the R and S forms of PAHSAs with high purity. nih.govmdpi.comresearchgate.net These synthetic strategies often employ chiral catalysts or starting materials to control the stereochemical outcome of key reactions. nih.govmdpi.comresearchgate.net
Analytical techniques capable of separating and quantifying these stereoisomers are equally important. Liquid chromatography-mass spectrometry (LC-MS) methods, coupled with chiral stationary phases, are commonly used for the chromatographic separation of PAHSA enantiomers. nih.govnih.govacs.orgresearchgate.net Chiral columns, such as those utilizing amylose-based stationary phases, have demonstrated the ability to resolve R and S isomers of PAHSAs, allowing for their individual detection and quantification in complex biological matrices. researchgate.net
Determination of Endogenous Stereoisomer Abundance and Functional Relevance
Determining the natural abundance of PAHSA stereoisomers in biological tissues provides crucial insights into their in vivo production and metabolism. Using the developed enantioselective chromatographic and mass spectrometry methods, researchers can quantify the levels of R and S isomers in various biological samples. nih.govnih.govacs.org
Studies have revealed that in certain biological contexts, there is a predominant endogenous PAHSA stereoisomer. For instance, R-9-PAHSA has been identified as the major stereoisomer accumulating in the adipose tissue of transgenic mouse models. nih.govnih.govacs.org These findings suggest that the enzymatic pathways responsible for PAHSA biosynthesis may favor the production of specific enantiomers.
The functional relevance of this observed stereoselectivity is an active area of research. Having access to enantiopure PAHSAs through synthesis allows for targeted studies to elucidate the distinct biological activities and metabolic fates of the R and S isomers in vivo. nih.govnih.govacs.org Understanding these differences is critical for fully appreciating the physiological roles of PAHSAs and their potential as therapeutic agents.
Integration with High-Throughput Omics Platforms
The study of lipids and metabolites has been revolutionized by the advent of high-throughput omics technologies, particularly lipidomics and metabolomics. These platforms enable the comprehensive analysis of the lipidome and metabolome within a biological system, providing a global snapshot of its metabolic state. researchgate.netcas.cznih.gov
Lipidomics and Metabolomics for Comprehensive Phenotyping
Lipidomics, a subfield of metabolomics, focuses specifically on the identification and quantification of the complete set of lipids in a biological sample. nih.gov As PAHSAs are a class of endogenous lipids with bioactive properties, they are key targets in lipidomics studies aimed at understanding their roles in health and disease. Metabolomics, in its broader sense, analyzes a wider range of small molecule metabolites, including lipids. researchgate.netnih.gov
Mass spectrometry-based approaches, often coupled with liquid chromatography (LC-MS), are the cornerstone of modern lipidomics and metabolomics platforms due to their sensitivity and ability to identify and quantify a diverse range of molecules. researchgate.netcas.czbiorxiv.org Both targeted and untargeted approaches are employed. Targeted methods focus on the precise measurement of specific lipids or metabolites of interest, such as PAHSAs, while untargeted methods aim to capture as many detectable molecules as possible for broader discovery. researchgate.net
Deuterium-labeled standards, including compounds like this compound, are invaluable in these workflows for accurate quantification. They are typically added to samples as internal standards before extraction and analysis by MS, helping to account for variations in sample processing and instrument response. biorxiv.orgmdpi.com The integration of deuterium labeling with lipidomics and metabolomics allows for the simultaneous assessment of lipid profiles and metabolic fluxes.
Here is an example of how data from lipidomics might be presented:
| PAHSA Isomer | Tissue Type 1 (Mean Abundance) | Tissue Type 2 (Mean Abundance) |
| 5-PAHSA | Value 1 | Value 2 |
| 9-PAHSA | Value 3 | Value 4 |
| 12-PAHSA | Value 5 | Value 6 |
| ... | ... | ... |
Note: The values in the table above are illustrative and would represent quantitative data (e.g., in pmol/g tissue or µM in plasma) obtained from lipidomics analysis.
Transcriptomics (e.g., RNA-sequencing) for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism's genome. Techniques like RNA-sequencing provide detailed information about gene expression levels, alternative splicing, and novel transcripts. biolifesas.orgoup.commdpi.com While transcriptomics does not directly measure lipid levels, it is a complementary omics platform that can provide crucial insights into the biological context of lipids like PAHSAs.
Integrating transcriptomics with lipidomics and metabolomics allows for a more systems-level understanding of biological processes involving PAHSAs. By analyzing gene expression profiles alongside lipid and metabolite profiles, researchers can identify potential relationships between gene regulation and lipid metabolism. For example, transcriptomic data can reveal the expression levels of genes encoding enzymes involved in PAHSA synthesis (e.g., enzymes that esterify fatty acids to hydroxy fatty acids) or degradation (e.g., lipases like CEL). nih.govnih.govacs.orgresearchgate.net
Furthermore, transcriptomics can help identify signaling pathways that are activated or modulated by PAHSAs, as these lipids are known to have bioactive properties and can interact with receptors. researchgate.net Changes in the expression of genes related to inflammation, glucose metabolism, or lipid synthesis pathways observed in transcriptomic data can be correlated with changes in PAHSA levels or the metabolic fluxes determined using deuterium-labeled PAHSAs like this compound. biorxiv.org
Studies have successfully integrated transcriptomics with lipidomics/metabolomics to explore the complex interplay between gene expression and lipid metabolism in various physiological and pathological conditions. biorxiv.org This multi-omics approach provides a more comprehensive picture than analyzing each omics layer in isolation.
Here is an example of how integrated omics data might be interpreted:
| Omics Data Type | Finding | Potential Link to PAHSAs |
| Lipidomics | Elevated levels of specific PAHSA isomers in a disease state. | PAHSAs may play a role in the pathology or be a compensatory response. |
| Transcriptomics | Upregulation of genes encoding enzymes involved in lipid synthesis. | Increased lipid synthesis might contribute to altered PAHSA levels or related pathways. |
| Transcriptomics | Differential expression of genes in signaling pathways known to be activated by lipids. | PAHSAs might be involved in activating or modulating these signaling cascades. |
| Deuterium Labeling | Increased turnover rate of this compound in a specific condition. | Indicates altered metabolic flux involving 12-PAHSA synthesis or degradation. |
Note: The findings and links in the table above are illustrative examples of how data from different omics platforms can be integrated to understand the role of PAHSAs.
Experimental Models and Methodological Considerations in Pahsa Research
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models provide controlled environments to dissect the cellular and molecular mechanisms underlying PAHSA action. The use of 12-PAHSA-d31 in these models is predominantly for the precise measurement of endogenous PAHSA levels within cells or secreted into the culture media, as well as for tracing the metabolism of labeled precursors.
Adipocytes, such as the commonly used 3T3-L1 cell line and primary human adipocytes, are key models for studying lipid metabolism, insulin (B600854) sensitivity, and inflammation, processes known to be influenced by PAHSAs. nih.govdiabetesjournals.orgresearchgate.netcore.ac.ukebi.ac.ukfrontiersin.org Research has shown that PAHSA levels are particularly abundant in adipose tissue and are associated with insulin sensitivity. caymanchem.comebi.ac.ukavantiresearch.comscientificlabs.ie In adipocyte cultures, this compound is employed as an internal standard for the accurate quantification of endogenous PAHSAs in cell lysates and conditioned media. This allows researchers to determine how different stimuli or genetic manipulations affect intracellular and secreted PAHSA concentrations. nih.gov Furthermore, stable isotope tracing using deuterated water (²H₂O) or labeled fatty acids, quantified with the aid of internal standards like this compound, can be used to investigate PAHSA synthesis and turnover within adipocytes. nih.govdiabetesjournals.orgresearchgate.net
Hepatocytes, including primary cultures and cell lines like HepG2, are utilized to investigate the effects of PAHSAs on hepatic glucose production, lipid metabolism, and toxicity. medchemexpress.eumedchemexpress.eunih.govmdpi.comnih.govplos.orgnih.govanimbiosci.orgscience.gov PAHSAs have been shown to influence hepatic insulin sensitivity and glucose output. nih.gov In these systems, this compound serves as an internal standard for quantifying intracellular and secreted PAHSAs, enabling researchers to assess hepatic PAHSA metabolism and the impact of interventions on their levels. nih.gov Studies involving metabolic flux analysis in hepatocytes may also utilize deuterated or ¹³C-labeled substrates in conjunction with internal standards like this compound for accurate quantification of labeled metabolites. nih.gov
Pancreatic islet cells, particularly insulin-secreting beta cells like the MIN6 cell line, are used to study the effects of PAHSAs on insulin secretion and beta cell function and survival. science.govnih.govnih.govresearchgate.net PAHSAs have been reported to augment glucose-stimulated insulin secretion. nih.govnih.gov In experiments using these cell models, this compound is used as an internal standard to accurately measure PAHSA levels in cell extracts and incubation media, supporting studies on PAHSA uptake, metabolism, and release by beta cells. nih.gov
Hepatocyte Systems (e.g., primary hepatocytes, HepG2 cells)
In Vivo Rodent Models for Physiological Investigations
In vivo rodent models are essential for studying the systemic effects of PAHSAs on glucose homeostasis, insulin sensitivity, and related metabolic disorders. Quantification of PAHSAs in various tissues and biofluids from these models is crucial, and this compound plays a key role in these analyses.
Genetically modified mouse models, such as those overexpressing the Glut4 glucose transporter in adipose tissue (AG4OX mice) or various knockout models, are used to investigate the impact of specific genes on PAHSA levels and metabolic phenotypes. AG4OX mice, for instance, exhibit elevated levels of PAHSAs in adipose tissue. caymanchem.comebi.ac.ukszabo-scandic.comsigmaaldrich.com In studies utilizing these models, this compound is added as an internal standard during the extraction and analysis of lipids from tissues (e.g., adipose tissue, liver) and plasma to accurately quantify endogenous PAHSA concentrations and assess how genetic modifications influence PAHSA metabolism and distribution. caymanchem.comnih.gov
Diet-induced obesity (DIO) and various genetic or chemically induced diabetic mouse models (e.g., STZ-induced diabetes, db/db mice) are widely used to study metabolic diseases and evaluate potential therapeutic interventions, including those involving PAHSAs. caymanchem.comdiabetesjournals.orgscientificlabs.iemedchemexpress.eunih.govnih.govnih.govnih.gov PAHSA levels are often altered in states of insulin resistance and obesity. caymanchem.comscientificlabs.ienih.gov In these models, this compound is routinely used as an internal standard for the precise quantification of PAHSAs in plasma, serum, and various tissues (e.g., adipose tissue, liver, muscle). caymanchem.comnih.gov This allows researchers to correlate changes in endogenous PAHSA levels with disease progression or the effects of dietary or pharmacological treatments. caymanchem.comdiabetesjournals.orgresearchgate.net Stable isotope tracing experiments, potentially using deuterated precursors and quantified with internal standards like this compound, can also be performed in vivo to study whole-body PAHSA synthesis and metabolism in these disease states. diabetesjournals.orgresearchgate.net
Genetically Modified Mouse Models (e.g., Glut4 overexpressing mice, knockout models)
Ex Vivo Tissue Explant Studies (e.g., White Adipose Tissue)
Ex vivo tissue explant studies offer a valuable approach to investigate the direct effects of compounds like 12-PAHSA on specific tissues while maintaining a more complex cellular environment than isolated cell cultures. White adipose tissue (WAT) is particularly relevant in PAHSA research, as PAHSAs, including 12-PAHSA, are notably abundant in this tissue and their levels are altered in metabolic states such as insulin resistance. fishersci.caatamanchemicals.comnih.gov
Studies utilizing white adipose tissue explants have demonstrated that PAHSAs can directly influence tissue function. For instance, research has shown that PAHSAs inhibited lipolysis directly in WAT explants. uni.lu This highlights the utility of this model for assessing the direct impact of PAHSAs on adipocyte metabolic processes.
Beyond traditional tissue explants, advancements in ex vivo modeling include the development of human adipose tissue slice cultures (HATSC). fishersci.canrfhh.com This method allows for the study of human adipose tissue biology ex vivo while preserving the native cellular composition, including mature adipocytes, mesenchymal stem cells, stromal tissue, and immune cells. fishersci.canrfhh.com HATSC models maintain the monovacuolar form of adipocytes and the surrounding cellular environment, offering a more physiologically relevant system compared to some dissociated cell culture methods. fishersci.canrfhh.com While specific studies using this compound in HATSC were not prominently found, this model is well-suited for investigating the effects of PAHSAs on human adipose tissue function and cellular interactions ex vivo.
Isolated adipocytes, such as freshly isolated mouse adipocytes and differentiated cell lines like 3T3-L1 adipocytes, have also been employed to study the effects of PAHSAs on processes like insulin-stimulated glucose transport. fishersci.carqbchemical.com These in vitro models, while not strictly explants, represent simplified systems derived from adipose tissue that complement explant studies by allowing for focused investigation of adipocyte-specific responses. Perigonadal white adipose tissue (PGWAT) has been specifically mentioned as a source for lipid extraction and FAHFA measurement in research. sigmaaldrich.comuni.lu
Critical Methodological Considerations in Experimental Design (e.g., Vehicle Selection, Study Duration)
Rigorous experimental design is paramount in PAHSA research to ensure accurate and reproducible findings. Several critical methodological considerations have been identified that can significantly influence the outcomes of studies involving PAHSAs, including this compound in its role as an analytical standard.
A crucial aspect is the selection of an appropriate vehicle for administering PAHSAs in experimental settings, particularly in vivo studies. Research has indicated that certain vehicles, such as olive oil, contain bioactive molecules that can exert independent metabolic effects, potentially masking or confounding the effects of the administered PAHSA. fishersci.canih.govnih.govfishersci.ca Using inert vehicles is therefore critical to accurately attribute observed effects to the PAHSA compound itself. PEG400/Tween80 has been noted as a vehicle used in some PAHSA studies. fishersci.ca
Study duration is another critical factor influencing experimental outcomes. Discrepancies in findings regarding PAHSA effects have been linked to variations in treatment duration in animal models. Studies employing shorter treatment periods (e.g., 6 days) have sometimes reported different results compared to those with longer durations (e.g., 9-13 days or 4.5-5 months), highlighting the importance of selecting a study duration appropriate for the biological process being investigated. fishersci.cadsmz.de
Differences in assay conditions can also contribute to variations in research findings. fishersci.canih.gov This includes factors such as the specific cell lines or primary cells used in in vitro experiments, the number of cells per condition, and the precise conditions during incubations, such as the presence or absence of glucose. fishersci.carqbchemical.com
For the accurate quantification of PAHSAs, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), the use of isotopically labeled internal standards is essential. uni.luuni.lumdpi.com this compound, as a deuterated form of 12-PAHSA, is specifically designed for this purpose, allowing for precise quantification by accounting for variations in extraction efficiency and ionization that can occur during sample processing and analysis. uni.luuni.lu Other labeled standards, such as 13C4-labeled PAHSAs and d31-PAHSA, are also employed as internal standards in PAHSA analysis. sigmaaldrich.comuni.lumdpi.comcaymanchem.comcaymanchem.com Methodological issues in analytical protocols, such as potential background signals from solid-phase extraction (SPE) columns, particularly when measuring low levels of PAHSAs, also need careful consideration and appropriate controls. sigmaaldrich.com Validated LC-MS protocols are necessary for reliable quantification. nih.gov
Furthermore, the characteristics of the experimental model, including the genetic background and metabolic state (e.g., presence or severity of insulin resistance) of animal models, can influence the response to PAHSA treatment and should be carefully considered in experimental design. fishersci.ca Achieving physiologically relevant concentrations of PAHSAs in experimental settings is also important, as excessively high concentrations may lead to non-physiological effects. fishersci.ca
Future Directions and Translational Research Perspectives for Pahsas
Identification of Novel Enzymes and Regulatory Elements in PAHSA Metabolism
While PAHSAs have been identified as endogenous lipids, the specific enzymatic machinery responsible for their synthesis and degradation in vivo is not yet fully characterized. Research indicates that PAHSA production and degradation involve stereospecific enzymes. acs.orgnih.govnih.gov For instance, studies on 9-PAHSA suggest that certain cell lines favor the production of the (R)-stereoisomer, and carboxyl ester lipase (B570770) (CEL) selectively hydrolyzes the (S)-stereoisomer. acs.orgnih.govnih.gov
Future research should aim to identify and characterize the full complement of enzymes involved in the biosynthesis and hydrolysis of various PAHSA regioisomers, including 12-PAHSA. This involves utilizing advanced lipidomics techniques, potentially employing isotopically labeled substrates like 12-PAHSA-d31 for metabolic tracing experiments, and applying genetic and proteomic approaches to identify candidate enzymes. Understanding the regulatory elements that control the expression and activity of these enzymes is also crucial, as this could reveal potential targets for modulating endogenous PAHSA levels.
Research findings suggest that ADTRP and AIG1 are major contributors to endogenous FAHFA hydrolysis, including 5-PAHSA and 9-PAHSA, highlighting the importance of understanding the physiological role of these hydrolases in regulating endogenous FAHFAs in vivo. semanticscholar.org
Elucidation of Additional Physiological and Pathophysiological Roles
Initial studies have primarily focused on the roles of PAHSAs in insulin (B600854) sensitivity and inflammation. researchgate.netmdpi.comcaymanchem.comhapres.com However, their diverse structural forms and widespread presence in various tissues suggest broader physiological functions. Future research should explore the roles of PAHSAs in other biological processes and disease states.
Areas of investigation could include the impact of PAHSAs on:
Cardiovascular function: Some research points to potential benefits of 9-PAHSA in ameliorating vascular calcification and myocardial dysfunction in diabetic mice models, possibly by promoting autophagic flux. frontiersin.orgnih.gov
Neurological health: A novel PAHSA, 5-PAHSA, has shown neuroprotective effects in in vitro models under diabetic conditions, suggesting a potential role in preventing neurodegenerative complications associated with metabolic disorders. nih.gov Further studies are needed to investigate the specific mechanisms and pathways underlying these effects in the central nervous system. nih.gov
Gut microbiota interactions: Research indicates that the beneficial metabolic effects of PAHSAs in diet-induced obese mice may depend on the gut microbiota, suggesting a complex interplay between PAHSAs, the microbiome, and host metabolism. pnas.org Future studies could delve into how PAHSAs influence microbial composition and activity, and how microbial metabolites, in turn, affect PAHSA levels or function. pnas.org
Other metabolic pathways: Beyond glucose and lipid metabolism, the influence of PAHSAs on other metabolic processes, such as amino acid metabolism or energy expenditure, warrants investigation.
Detailed research findings have shown that PAHSA treatment can improve insulin sensitivity and alter the gut microbiota and plasma and cecal metabolomes in mice. pnas.org
Development of Pharmacological Modulators Targeting PAHSA Pathways
The observed beneficial effects of PAHSAs in metabolic and inflammatory contexts highlight their potential as therapeutic targets. Future research should focus on developing pharmacological strategies to modulate PAHSA levels or their downstream signaling pathways.
This could involve:
Developing stable synthetic PAHSA analogs with enhanced bioavailability and targeted delivery.
Identifying and developing inhibitors or activators of the enzymes involved in PAHSA synthesis or degradation.
Designing compounds that modulate the activity of receptors or signaling molecules through which PAHSAs exert their effects, such as GPR40 and GPR120, which have been implicated in mediating some PAHSA actions. hapres.comnih.govfrontiersin.orgresearchgate.net
While pharmacological modulation of various biological pathways is an active area of research, the specific development of drugs directly targeting PAHSA synthesis, degradation, or receptor interactions is still in its early stages. researchgate.netmdpi.commdpi.com Future research will be crucial to translate the understanding of PAHSA biology into viable therapeutic interventions.
Investigation of Stereospecific Activities of PAHSA Enantiomers
PAHSAs, including 12-PAHSA, contain chiral centers, leading to the existence of different stereoisomers (enantiomers). Research on 9-PAHSA has demonstrated that its biological activity can be stereospecific, with the (R)-enantiomer being the predominant natural form in adipose tissue and exhibiting distinct metabolic and anti-inflammatory effects compared to the (S)-enantiomer. acs.orgnih.govnih.govmdpi.com
Future studies are needed to synthesize and characterize the biological activities of the different stereoisomers of other PAHSAs, including (R)- and (S)-12-PAHSA. Access to enantiopure PAHSAs is crucial for these investigations. acs.orgnih.govnih.gov Understanding the stereospecificity of PAHSA action is essential for developing targeted therapies and fully elucidating their physiological roles.
Research has shown that enzymes involved in PAHSA biosynthesis and degradation can be stereospecific. acs.orgnih.govnih.gov
Exploration of Nutritional and Lifestyle Interventions to Optimize Endogenous PAHSA Levels
Given that PAHSA levels are influenced by metabolic state and diet, investigating the impact of specific nutritional and lifestyle interventions on endogenous PAHSA levels is a critical future direction. caymanchem.comnih.gov
Research could explore:
The effects of different dietary patterns (e.g., high-fat, low-fat, specific fatty acid supplementation) on the synthesis and levels of various PAHSA species.
The impact of exercise and other lifestyle factors on PAHSA metabolism and concentrations.
The potential for dietary supplementation with specific fatty acids or other nutrients to favorably modulate endogenous PAHSA levels and improve metabolic health.
Studies have indicated that PAHSA levels are reduced in the breast milk of obese mothers compared to lean mothers, suggesting a link between metabolic health, diet, and PAHSA levels. nih.gov Future studies are needed to explore the role and mechanism of action of FAHFAs in breast milk. nih.gov Furthermore, research suggests that incorporating 9-PAHSA-containing food into the diet may help in the prevention of certain conditions like NASH in at-risk patients. mdpi.com
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 12-PHASA-d31 with isotopic purity?
- Answer : Synthesis of deuterated fatty acid derivatives like 12-PAHSA-d31 requires precise deuterium labeling at specific carbon positions. Steps include:
- Deuterium incorporation : Use deuterated precursors (e.g., D₂O or deuterated acyl-CoA) in enzymatic or chemical synthesis .
- Purification : High-performance liquid chromatography (HPLC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) validation to confirm isotopic purity (>98% deuterium) .
- Stability testing : Assess isotopic stability under experimental storage conditions (e.g., −80°C in inert atmospheres) to avoid deuterium loss .
Q. How should researchers design in vitro assays to evaluate the metabolic effects of this compound?
- Answer :
- Cell models : Use adipocytes or hepatocytes with controlled lipid-loading protocols to mimic metabolic dysfunction .
- Dosage gradients : Test physiologically relevant concentrations (e.g., 1–100 µM) aligned with endogenous PAHSA levels observed in murine models .
- Controls : Include non-deuterated 12-PAHSA and solvent-only controls to isolate isotope-specific effects .
- Outcome metrics : Measure glucose uptake, lipolysis, or inflammatory markers (e.g., IL-6, TNF-α) via ELISA or qPCR .
Advanced Research Questions
Q. How can conflicting data on this compound’s anti-inflammatory effects across studies be resolved?
- Answer : Contradictions often arise from:
- Model variability : Differences in animal strains (e.g., C57BL/6 vs. ob/ob mice) or cell lines (primary vs. immortalized) affecting lipid metabolism pathways .
- Experimental design : Inconsistent dosing regimens or lack of standardized protocols for deuterated compound administration .
- Data normalization : Normalize outcomes to baseline metabolic parameters (e.g., body weight, fasting glucose) to improve cross-study comparability .
- Meta-analysis : Systematically review raw datasets from published studies to identify confounding variables (e.g., diet composition, circadian effects) .
Q. What advanced techniques are critical for elucidating this compound’s mechanism of action in lipid signaling?
- Answer :
- Stable isotope tracing : Use ¹³C- or ²H-labeled glucose/fatty acids with this compound to track metabolic flux via LC-MS/MS .
- Receptor binding assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to test interactions with GPR120 or PPARγ .
- Omics integration : Combine transcriptomics (RNA-seq) and lipidomics to map pathway-level responses in target tissues .
- In silico modeling : Molecular dynamics simulations to predict deuterium’s impact on this compound’s structural interactions with lipid-binding proteins .
Q. How can researchers ensure reproducibility when scaling this compound studies from murine models to human cohorts?
- Answer :
- Dose translation : Apply allometric scaling (e.g., body surface area adjustment) rather than direct mg/kg equivalence .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in humanized mouse models before clinical trials .
- Blinding protocols : Implement double-blinded designs in human studies to mitigate bias in subjective endpoints (e.g., pain perception in neuropathy trials) .
- Data transparency : Share raw NMR/MS spectra and experimental protocols via repositories like Zenodo to facilitate replication .
Methodological Frameworks
Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Answer :
- Non-linear regression : Fit data to sigmoidal or log-dose models (e.g., Hill equation) using tools like GraphPad Prism .
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., insulin sensitivity vs. lipid profiles) .
- Power analysis : Precalculate sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .
Q. How should researchers address ethical considerations in this compound animal studies? **
- Answer :
- 3R compliance : Follow Replacement, Reduction, and Refinement principles (e.g., use non-invasive imaging to minimize euthanasia) .
- Endpoint justification : Predefine humane endpoints (e.g., 20% weight loss) in Institutional Animal Care and Use Committee (IACUC) protocols .
- Data sharing : Publish negative results to prevent redundant experiments .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of this compound data in meta-analyses?
- Answer :
- Quality assessment : Use tools like GRADE to evaluate study bias (e.g., blinding, randomization) .
- Heterogeneity testing : Apply I² statistics to quantify variability; exclude outliers if I² >50% .
- Sensitivity analysis : Test robustness by iteratively removing datasets to assess effect stability .
Q. How can researchers validate this compound’s isotopic integrity in long-term storage?
- Answer :
- Periodic NMR/MS reanalysis : Monitor deuterium retention at 3–6-month intervals .
- Accelerated stability studies : Expose aliquots to elevated temperatures (e.g., 40°C) and extrapolate degradation kinetics via Arrhenius modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
